molecular formula C7H5N3O2S B1281019 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 56881-31-3

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No. B1281019
CAS RN: 56881-31-3
M. Wt: 195.2 g/mol
InChI Key: UJUCBOIXAMPUQL-UHFFFAOYSA-N
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Description

The compound 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a chemical of interest due to its potential applications in medicinal chemistry. It serves as a core structure for the synthesis of various derivatives with potential antitumor activity. The derivatives of this compound have been synthesized and evaluated for their effects on human tumor cells, showing promising results in terms of growth inhibition and cell cycle analysis without significant toxicity to non-tumor cells .

Synthesis Analysis

The synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which are derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, has been achieved through Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reactions. These reactions have been performed with either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate and (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate and (hetero)arylamines, yielding good to excellent results. The yields ranged from 50% to quantitative, depending on the electronic character of the substrates and the reaction conditions, including the choice of ligands and solvents . Another synthesis approach for a related compound, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, involves a regioselective synthesis starting from 1,1-diethoxyacetophenone and 2,3-diamino-3-phenylthioacrylonitrile .

Molecular Structure Analysis

The molecular structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives is characterized by the presence of a thieno[2,3-b]pyrazine core, which is functionalized with various (hetero)arylamino groups. These modifications are crucial for the biological activity of the compounds. The regioselectivity of the synthesis process ensures that the functional groups are positioned in a way that maximizes the potential interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid are primarily focused on the formation of C–N bonds through Buchwald–Hartwig cross-coupling. This method is widely used in the pharmaceutical industry for the construction of complex molecules due to its efficiency and the ability to form bonds between a wide range of nitrogen and carbon partners . Although not directly related to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones from 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides demonstrates the versatility of pyrazine derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives are influenced by the nature of the substituents attached to the core structure. These properties are critical in determining the solubility, stability, and overall reactivity of the compounds. The antitumor activity of these derivatives is a key property, with some compounds exhibiting selective inhibition of tumor cell lines such as gastric adenocarcinoma and colorectal adenocarcinoma. The selectivity and potency of these compounds are likely related to their ability to interact with specific cellular targets, which is influenced by their molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis: A practical synthesis of a derivative, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, was achieved through a regioselective synthesis method, highlighting the versatility and reactivity of this compound in chemical synthesis (Zhang, Haight, Ford, & Parekh, 2001).
  • Novel Synthesis Techniques: Novel synthesis methods for methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were developed, demonstrating the compound's potential in creating diverse chemical structures (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).

Potential Applications in Material Science

  • Dyes for Polyester Fibres: Derivatives of pyrazolo[3,4-b]pyrazines, which are structurally similar to 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid, were used as disperse dyes for polyester fibers, indicating potential applications in textile industry (Rangnekar & Dhamnaskar, 1990).

Applications in Biochemistry and Molecular Biology

  • Complexation with Ruthenium(II): The compound's ability to form complexes with metals such as Ruthenium(II) suggests its potential utility in coordination chemistry and bioinorganic applications (Fernández-Mato, Quintela, Peinador, & Platas‐Iglesias, 2011).
  • Supramolecular Synthon Studies: Its structural analogues were studied for their role in supramolecular synthons, providing insights into crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Safety And Hazards

The safety information for “7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

7-aminothieno[2,3-b]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUCBOIXAMPUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481284
Record name 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

CAS RN

56881-31-3
Record name 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate 7 (10 g, 44.8 mmol) and potassium hydroxide (5.0 g, 90 mmol) in THF (50 mL), ethanol (50 mL) and water (20 mL) was stirred at 70° C. for 2 h. Quenched in a cold solution of 2N HCl, and the resulting precipitate was collected to give crude 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid 8 (8.59 g, 98%). 1H-NMR (400 MHz, DMSO-d6) 7.03 (br s, 2H), 8.77 (s, 2H), 12.8 (br s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Cerone - 2019 - repositorio.unicamp.br
A Tuberculose é uma doença causada pelo Mycobacterium tuberculosis e considerada um grave problema mundial devido à sua alta incidência na população, características …
Number of citations: 3 repositorio.unicamp.br

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